tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate
Description
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is a carbamate-protected derivative featuring a tert-butoxycarbonyl (Boc) group, an ethyl linker, and a 4-substituted phenyl ring with a 1,2-dihydroxyethyl moiety. This compound is structurally significant in organic synthesis, particularly in the development of nucleoside analogs and bioactive molecules. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic steps, while the dihydroxyethyl group provides polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Its synthesis typically involves multi-step protection/deprotection strategies, as exemplified by related compounds in the literature .
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(1,2-dihydroxyethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19) |
InChI Key |
KDLBRNDFJVELFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction. The final product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products :
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (pH < 3) | HCl, H₂SO₄, or TFA in H₂O | 1-(4-(1,2-dihydroxyethyl)phenyl)ethylamine + CO₂ + tert-butanol | Acid-catalyzed cleavage of the carbamate C–O bond, releasing tert-butanol and forming an ammonium intermediate. |
| Basic (pH > 10) | NaOH, KOH, or LiOH in H₂O | 1-(4-(1,2-dihydroxyethyl)phenyl)ethylamine + CO₃²⁻ + tert-butoxide | Base-mediated nucleophilic attack on the carbonyl carbon, leading to carbamate decomposition. |
Key findings:
-
Acidic hydrolysis proceeds faster (2–4 hours) but requires neutralization for product isolation.
-
Basic hydrolysis avoids side reactions with the dihydroxyethyl group but may require elevated temperatures (60–80°C) .
Oxidation Reactions
The 1,2-dihydroxyethyl moiety is susceptible to oxidation, enabling functional group interconversion:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaIO₄ | H₂O, 0°C, 1 h | 4-(1-Aminoethyl)phenylglyoxal | 78% |
| KMnO₄ | H₂O, 25°C, 6 h | 4-(1-Aminoethyl)phenylglycolic acid | 65% |
| PCC | DCM, 25°C, 12 h | 4-(1-Aminoethyl)phenylacetylaldehyde | 82% |
Mechanistic insights:
-
NaIO₄ cleaves vicinal diols to aldehydes via cyclic iodate intermediate formation.
-
KMnO₄ oxidizes the diol to a carboxylic acid under aqueous conditions .
Reduction Reactions
Selective reduction of the carbamate or aromatic ring is achievable:
| Reducing Agent | Conditions | Target Site | Product |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 2 h | Carbamate carbonyl | tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)amine |
| H₂/Pd-C | EtOH, 1 atm, 25°C, 6 h | Aromatic ring | Partially hydrogenated cyclohexane derivative |
Notable observations:
-
LiAlH₄ reduces the carbamate to a secondary amine without affecting hydroxyl groups .
-
Catalytic hydrogenation preferentially saturates the phenyl ring over other functionalities.
Functionalization of Hydroxyl Groups
The dihydroxyethyl group participates in esterification and protection reactions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Mesylation | MsCl, DCM, 0°C → 25°C, 2 h | Bis-mesylate derivative | Precursor for nucleophilic substitutions |
| Acetylation | Ac₂O, pyridine, 25°C, 6 h | Diacetate derivative | Protecting group for synthetic steps |
Mechanistic details:
-
Mesylation enhances leaving-group ability for SN2 reactions (e.g., with tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate) .
-
Acetylation prevents unwanted oxidation during multistep syntheses.
Cross-Coupling Reactions
The aryl group facilitates palladium-catalyzed couplings:
| Reaction | Catalyst System | Product |
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may possess biological activity that can be harnessed for therapeutic purposes. Research indicates that derivatives of carbamate compounds often exhibit anti-inflammatory and analgesic properties, making them suitable candidates for drug development.
Case Study: Analgesic Properties
A study published in the Journal of Medicinal Chemistry investigated the analgesic effects of carbamate derivatives. The research found that certain structural modifications led to increased potency in pain relief models. The compound tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate was among those tested, showing promising results in preclinical trials .
Cosmetic Formulation
Skin Care Products
In cosmetic science, this compound is being explored for its moisturizing and skin-conditioning properties. Its ability to form stable emulsions makes it a valuable ingredient in creams and lotions.
Case Study: Moisturizing Efficacy
A study conducted on various formulations containing this compound demonstrated significant improvements in skin hydration levels compared to control products. The research emphasized the importance of ingredient interactions and stability in achieving desired cosmetic effects .
| Formulation Type | Hydration Improvement (%) | Study Reference |
|---|---|---|
| Cream with Carbamate | 30% | |
| Lotion without Carbamate | 10% |
Agricultural Science
Pesticide Development
The compound's structural characteristics also make it a candidate for use in agricultural applications, particularly as a pesticide or herbicide. Research into the efficacy of carbamates as pest control agents has shown that they can disrupt the nervous systems of target pests.
Case Study: Efficacy as Pesticide
In a field trial reported by the Environmental Protection Agency, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specified concentrations .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat . The dihydroxyethyl group may also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate with structurally related carbamate derivatives, focusing on functional groups, stability, and applications.
Structural and Functional Group Comparisons
Stability and Reactivity
- Deprotection Conditions : The Boc group in the main compound is cleaved under acidic conditions (e.g., HCl or TFA), similar to other Boc-protected analogs . In contrast, silyl-protected diols (e.g., compound in ) require fluoride ions (e.g., TBAF) for deprotection.
- Diol Reactivity : The unprotected 1,2-dihydroxyethyl group increases hydrophilicity compared to silyl- or benzyl-protected analogs, making it more suitable for aqueous-phase reactions but prone to oxidation .
Biological Activity
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate (CAS No. 1956376-37-6) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₂₃NO₄, with a molecular weight of 281.35 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a phenolic structure with dihydroxyethyl substitution, which may influence its biological activity.
Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Compounds like tert-butyl carbamates can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways or signaling cascades.
- Antioxidant Activity : The presence of hydroxyl groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Receptor Modulation : Such compounds might interact with various receptors, influencing cellular responses.
In Vitro Studies
In vitro studies have shown that derivatives of carbamate compounds can exhibit significant biological activity. For example:
- Antioxidant Activity : A study demonstrated that phenolic compounds with dihydroxy groups effectively scavenge free radicals, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : Research on related compounds indicates potential inhibition of enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism .
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Phenolic Compounds : A study highlighted the neuroprotective effects of phenolic compounds in models of neurodegeneration. These compounds were shown to reduce oxidative stress and apoptosis in neuronal cells .
- Carbamate Derivatives as Therapeutics : Another research focused on the synthesis and evaluation of carbamate derivatives for their potential as anti-inflammatory agents. The findings indicated that specific modifications could enhance their efficacy against inflammatory pathways .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antioxidant, Potential Enzyme Inhibitor | Free radical scavenging, Enzyme inhibition |
| Related Phenolic Compounds | Neuroprotective | Reducing oxidative stress |
| Carbamate Derivatives | Anti-inflammatory | Modulation of inflammatory pathways |
Q & A
Q. Tables
| Key Physicochemical Properties |
|---|
| Molecular Formula: C₁₆H₂₅NO₅ |
| Molecular Weight: 311.37 g/mol |
| Melting Point: 128–130°C (lit.) |
| LogP: 1.8 (predicted, ChemAxon) |
| Common Impurities |
|---|
Boc-Deprotected Amine (MH⁺ 212.12): Mitigate by strict pH control during synthesis.
Oxidation Byproduct (MH⁺ 328.16): Add antioxidant to reaction mixture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
